molecular formula C11H14O4 B14321271 1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one CAS No. 104397-78-6

1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one

Cat. No.: B14321271
CAS No.: 104397-78-6
M. Wt: 210.23 g/mol
InChI Key: RWUQLABWCUGVCA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one is an organic compound with the molecular formula C11H14O4 It is a derivative of acetophenone, featuring a hydroxy group and two methoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone. This intermediate can then undergo a Michael addition with a suitable nucleophile, such as a hydroxylamine, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 1-(3,4-dimethoxyphenyl)-3-oxopropan-1-one.

    Reduction: Formation of 1-(3,4-dimethoxyphenyl)-3-hydroxypropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-hydroxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUQLABWCUGVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00761503
Record name 1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00761503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104397-78-6
Record name 1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00761503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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